
2-(4-methoxyphenyl)acetaldehyde
Overview
Description
Chemical Identity:
2-(4-Methoxyphenyl)acetaldehyde (CAS 5703-26-4) is an aromatic aldehyde with the molecular formula C₉H₁₀O₂. Its structure comprises a phenyl ring substituted with a methoxy group (-OCH₃) at the para position and an acetaldehyde (-CH₂CHO) side chain at the ortho position ().
Synthesis: The compound is synthesized via oxidation of 4-methoxybenzeneethanol, yielding a colorless oil with a moderate efficiency of 49% (). Key spectral characteristics include:
- ¹H NMR: δ 9.72 ppm (t, J=2.5 Hz, aldehyde proton), 7.17–6.88 ppm (aromatic protons), 3.81 ppm (methoxy group) .
- Mass Spectrometry: Fragmentation patterns (e.g., m/z 152, 137, 109) align with aldehydes but require differentiation from cyclohexylidene analogs like DMCHA ().
Applications: This aldehyde serves as a precursor in organic synthesis, notably in the total synthesis of (+)-aphanorphine () and functional materials with charge-transfer properties ().
Preparation Methods
Direct Oxidation of 4-methoxyphenyl Ethanol Derivatives
One common approach involves the oxidation of 4-methoxyphenyl ethanol or related alcohols to the corresponding aldehyde. This can be achieved using mild oxidizing agents such as pyridinium chlorochromate (PCC) in dichloromethane, often in the presence of molecular sieves and Celite to improve yield and selectivity. This method provides good control over the oxidation state, avoiding overoxidation to acids.
Reagents/Conditions | Yield (%) | Notes |
---|---|---|
Pyridinium chlorochromate (PCC) | ~75 | Use of 4 Å molecular sieves and Celite |
Solvent: Dichloromethane | Mild conditions, selective oxidation |
This method is referenced in synthetic protocols for related compounds and is adaptable for 2-(4-methoxyphenyl)acetaldehyde synthesis.
Catalytic Oxidation of Aryl Alkenes
A more recent and selective method uses iron-based catalysts such as [Fe(TF4DMAP)OTf] to catalyze the anti-Markovnikov oxidation of aryl alkenes to aldehydes. In this approach, styrene derivatives bearing a 4-methoxyphenyl group can be oxidized using hydrogen peroxide as the oxidant in dioxane solvent at room temperature.
Catalyst | Oxidant | Solvent | Temperature | Yield (%) | Notes |
---|---|---|---|---|---|
[Fe(TF4DMAP)OTf] (iron catalyst) | H2O2 (30% aq.) | Dioxane | Room temp | Moderate | Anti-Markovnikov selectivity |
This method offers a green and efficient route with mild conditions and good functional group tolerance.
Reduction of β-Keto Esters Followed by Protection and Selective Reduction
A multi-step synthetic route involves:
- Starting from methyl acetoacetate, which undergoes nucleophilic addition with propionaldehyde to form a β-keto ester intermediate.
- Hydroxyl-directed reduction of the β-keto ester to a syn-1,3-diol.
- Protection of the diol with p-anisaldehyde dimethyl acetal in the presence of p-toluenesulfonic acid.
- Final selective reduction with diisobutylaluminum hydride (DIBAL-H) at low temperature (-78 °C) to yield this compound derivatives.
Step | Reagents/Conditions | Yield (%) | Notes |
---|---|---|---|
Nucleophilic addition | Methyl acetoacetate + propionaldehyde | 64 | Formation of β-keto ester |
Hydroxyl-directed reduction | BEt3 and NaBH4 | - | Syn-1,3-diol formation |
Protection | p-Anisaldehyde dimethyl acetal + p-TsOH | 90 | Protects diol as acetal |
Selective reduction | DIBAL-H in CH2Cl2 at -78 °C | 82 | Yields aldehyde with high selectivity |
This route is useful for synthesizing complex intermediates related to this compound and its derivatives.
Other Synthetic Routes
- Aldol Condensation : Direct aldol condensation methods have been reported, where 4-methoxybenzaldehyde reacts with suitable acetaldehyde derivatives under basic or acidic catalysis to form the target aldehyde after subsequent steps.
- Industrial Methods : Industrial synthesis often starts from vanillin or related phenolic compounds, involving sequences of condensation, reduction, and hydrolysis to yield this compound.
Method | Advantages | Disadvantages | Typical Yield (%) | Scalability |
---|---|---|---|---|
PCC Oxidation of Alcohols | Mild, selective oxidation | Use of chromium reagents (toxic) | ~75 | Moderate |
Iron-Catalyzed Oxidation | Green, mild, selective | Catalyst preparation complexity | Moderate | Potentially scalable |
Multi-step β-Keto Ester Route | High selectivity, versatile | Multi-step, time-consuming | 60-90 (overall) | Suitable for complex syntheses |
Aldol Condensation | Direct, straightforward | May require purification steps | Variable | Suitable for lab scale |
Industrial Vanillin-based Routes | Established, large scale | Multiple steps, cost of raw materials | High | Industrial scale |
- The iron-catalyzed oxidation method represents a significant advancement in selective aldehyde synthesis, avoiding harsh oxidants and providing environmentally friendly conditions.
- The multi-step β-keto ester reduction and protection strategy allows for the synthesis of stereochemically defined intermediates, useful in total synthesis projects involving this compound derivatives.
- PCC oxidation remains a reliable classical method but involves chromium reagents, which pose environmental and safety concerns.
- Industrial methods leverage natural product derivatives like vanillin, integrating green chemistry principles with cost-effective raw materials.
Preparation Method | Starting Material(s) | Key Reagents/Conditions | Yield (%) | Notes |
---|---|---|---|---|
PCC Oxidation | 4-Methoxyphenyl ethanol | Pyridinium chlorochromate, DCM | ~75 | Classical oxidation method |
Iron-Catalyzed Oxidation | 4-Methoxyphenyl styrene derivative | [Fe(TF4DMAP)OTf], H2O2, dioxane, RT | Moderate | Green, selective oxidation |
β-Keto Ester Reduction & Protection | Methyl acetoacetate + propionaldehyde | BEt3, NaBH4, p-anisaldehyde dimethyl acetal, DIBAL-H | 60-90 (overall) | Multi-step, stereoselective |
Aldol Condensation | 4-Methoxybenzaldehyde + acetaldehyde | Acid/base catalysis | Variable | Direct condensation approach |
Industrial Vanillin Route | Vanillin | Condensation, reduction, hydrolysis | High | Large scale, cost-effective |
Chemical Reactions Analysis
Types of Reactions: 2-(4-methoxyphenyl)acetaldehyde undergoes various chemical reactions, including:
Substitution: It can participate in nucleophilic substitution reactions to form derivatives like 4-methoxyphenylacetate esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and pyridinium chlorochromate (PCC).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Sodium hydride (NaH), dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: 4-Methoxyphenylacetic acid.
Reduction: 4-Methoxyphenylethanol.
Substitution: 4-Methoxyphenylacetate esters.
Scientific Research Applications
2-(4-methoxyphenyl)acetaldehyde has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-methoxyphenylacetaldehyde involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in oxidation-reduction reactions, leading to the formation of various metabolites . Additionally, it can participate in nucleophilic substitution reactions, forming derivatives that may exhibit biological activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Physical Properties
Chlorophenyl Derivatives :
- 2-(2-Chlorophenyl)acetaldehyde , 2-(3-chlorophenyl)acetaldehyde , and 2-(4-chlorophenyl)acetaldehyde exhibit nearly identical boiling points (). However, GC retention times differ due to steric and polarity effects:
Methyl and Ethoxy Derivatives :
- 2-(4-Methylphenoxy)acetaldehyde (CAS 67845-46-9) shares structural similarity but replaces the methoxy group with a methylphenoxy moiety. Its safety profile includes skin/eye irritation hazards ().
- Ethyl 2-(4-methoxyphenyl)acetate (CAS 14062-18-1) demonstrates high structural similarity (0.98 Tanimoto index) to the parent aldehyde, emphasizing the role of esterification in modifying reactivity ().
Electronic Effects on Photophysical Properties
In quinazoline derivatives (e.g., compounds 6a–l ), the electron-donating 4-methoxyphenyl group enhances intramolecular charge transfer (ICT), leading to:
- Red-Shifted Emission : λmax shifts to longer wavelengths in polar solvents like DMF ().
- Reduced Emission Intensity : Compared to electron-withdrawing groups (e.g., -Cl, -F), methoxy substituents reduce fluorescence due to enhanced π-delocalization (Figure 7–9, ).
Comparison with Chloro and Fluoro Analogs :
- 2-(4-Chlorophenyl) Derivatives : Exhibit blue-shifted emission (λmax ~420 nm) due to reduced ICT.
- 2-(4-Fluorophenyl) Derivatives : Moderate red shifts (λmax ~450 nm) but higher intensity than methoxy-substituted analogs .
Data Tables
Table 1: Physical and Spectral Properties of Selected Aldehydes
*Estimated based on homologous series ().
Table 2: Substituent Effects on Emission Properties in DMF
Compound (Quinazoline Derivative) | Substituent | λmax (nm) | Relative Intensity |
---|---|---|---|
6l | 4-Methoxyphenyl | 480 | Low |
6c | 4-Chlorophenyl | 420 | High |
6g | 4-Fluorophenyl | 450 | Moderate |
Biological Activity
2-(4-Methoxyphenyl)acetaldehyde, also known as p-methoxyphenylacetaldehyde, is an aromatic aldehyde with the molecular formula C10H12O2. This compound has garnered attention in various fields including organic synthesis, medicinal chemistry, and biological research due to its unique structure and potential biological activities. This article provides a detailed overview of the biological activity of this compound, highlighting its mechanisms of action, applications in medicinal chemistry, and relevant case studies.
Chemical Structure and Properties
The structure of this compound includes a methoxy group (-OCH3) attached to a phenyl ring, which is further linked to an acetaldehyde moiety (-CHO). This configuration contributes to its reactivity and biological properties.
Property | Value |
---|---|
Molecular Formula | C10H12O2 |
Molecular Weight | 164.20 g/mol |
Appearance | Colorless liquid |
Odor | Characteristic aroma |
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and metabolic pathways. Preliminary studies suggest that it may act as a substrate for enzymes involved in oxidation-reduction reactions, leading to the formation of biologically active metabolites.
- Enzyme Interaction : It has been shown to influence enzyme-catalyzed reactions, particularly those related to metabolic pathways in mammals.
- Metabolic Pathways : The compound may participate in several metabolic pathways, although detailed investigations are needed to elucidate these interactions fully.
Biological Activities
Research indicates that this compound possesses several noteworthy biological activities:
- Antioxidant Properties : Some studies suggest that it may exhibit antioxidant activity, potentially protecting cells from oxidative stress.
- Antimicrobial Activity : There is emerging evidence pointing towards its effectiveness against certain bacterial strains, although more comprehensive studies are required.
- Potential Anti-inflammatory Effects : Initial findings indicate possible anti-inflammatory properties, which could be beneficial in therapeutic applications.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
-
Synthesis and Biological Evaluation :
A study explored the synthesis of derivatives of this compound and their biological evaluation against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting potential applications in cancer therapy . -
Antimicrobial Activity :
Another research effort focused on the antimicrobial properties of this compound. The study demonstrated that this compound showed inhibitory effects against Gram-positive bacteria, highlighting its potential as a natural antimicrobial agent . -
Neuroprotective Effects :
A recent investigation assessed the neuroprotective effects of this compound in a model of neurodegenerative disease. The findings suggested that it could reduce neuronal damage and improve cognitive function in treated subjects .
Applications in Medicinal Chemistry
Given its biological activities, this compound has potential applications in drug development:
- Drug Synthesis : It serves as an intermediate in the synthesis of various pharmaceuticals.
- Therapeutic Agent : Due to its antioxidant and anti-inflammatory properties, it may be developed into therapeutic agents for conditions related to oxidative stress and inflammation.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 2-(4-methoxyphenyl)acetaldehyde with high yield?
- Methodological Answer : The synthesis can be achieved via oxidation of 4-methoxybenzeneethanol using chromium-based catalysts under controlled conditions. For example, a 49% yield was obtained by reacting 4-methoxybenzeneethanol (600 mg, 3.94 mmol) under anhydrous conditions, followed by purification via column chromatography. Key parameters include maintaining anhydrous solvents and inert atmospheres to prevent aldehyde oxidation . Comparative studies suggest optimizing reaction time (3–5 hours) and temperature (60–80°C) to balance yield and purity .
Q. What spectroscopic methods are recommended for characterizing this compound?
- Methodological Answer :
- 1H NMR : Characteristic signals include a triplet at δ 9.72 ppm (aldehyde proton) and a doublet at δ 3.63 ppm (methylene group adjacent to the aldehyde) .
- 13C NMR : Key peaks at δ 199.1 ppm (aldehyde carbon) and δ 55.3 ppm (methoxy group) confirm the structure .
- Mass Spectrometry (MS) : ESI-MS ([M+H]+) at m/z 165.1 provides molecular weight validation .
- IR Spectroscopy : A strong absorption band near 1720 cm⁻¹ confirms the aldehyde functional group .
Q. How can researchers assess the purity and stability of this compound under different storage conditions?
- Methodological Answer :
- Purity : Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) or TLC (silica gel, ethyl acetate/hexane, 1:3) to monitor impurities .
- Stability : Store the compound at –20°C under nitrogen to prevent oxidation. Accelerated degradation studies (40°C, 75% humidity) over 14 days can evaluate stability via NMR or GC-MS to detect decomposition products like 4-methoxybenzoic acid .
Advanced Research Questions
Q. How does the methoxy group influence the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer : The electron-donating methoxy group activates the phenyl ring via resonance, directing electrophilic attacks to the para position. For example, in Grignard reactions, the aldehyde preferentially forms secondary alcohols at the β-position. Comparative studies with non-methoxy analogs (e.g., 2-(2-chlorophenoxy)acetaldehyde) show reduced reactivity due to electron-withdrawing effects, highlighting the methoxy group's role in enhancing nucleophilic addition rates .
Q. What computational methods are suitable for modeling the electronic structure and reaction pathways of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Use B3LYP/6-311+G(d,p) basis sets to calculate frontier molecular orbitals (FMOs) and predict sites for electrophilic/nucleophilic attacks.
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., acetonitrile) on reaction kinetics for aldol condensations.
- Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina, referencing structural analogs like 2-(4-Methoxyphenyl)benzothiophene derivatives .
Q. What are the potential biological targets of this compound derivatives based on structural analogs?
- Methodological Answer : Derivatives such as 2-(4-Methoxyphenyl)benzothiophene-6-OL have shown inhibitory activity against estrogen-related pathways (e.g., osteoporosis and hyperlipidemia) . To identify targets:
- Kinase Assays : Screen against a panel of kinases (e.g., EGFR, VEGFR) using fluorescence polarization.
- Cellular Uptake Studies : Use radiolabeled derivatives (³H or ¹⁴C) to trace localization in cancer cell lines (e.g., A549) .
- Metabolomics : Compare plasma metabolite profiles (via LC-MS) to assess biomarker potential, as seen in related compounds like 4-Methoxyphenylacetic acid .
Properties
IUPAC Name |
2-(4-methoxyphenyl)acetaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-11-9-4-2-8(3-5-9)6-7-10/h2-5,7H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRIVMXXOUOBRAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30205642 | |
Record name | 4-Methoxyphenylacetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30205642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5703-26-4 | |
Record name | 4-Methoxyphenylacetaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5703-26-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methoxyphenylacetaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005703264 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methoxyphenylacetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30205642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methoxyphenylacetaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.719 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.